molecular formula C8H10OS2 B1386435 2-(Ethylthio)-1-(thiophen-2-yl)ethanone CAS No. 41444-32-0

2-(Ethylthio)-1-(thiophen-2-yl)ethanone

Cat. No.: B1386435
CAS No.: 41444-32-0
M. Wt: 186.3 g/mol
InChI Key: JYPCTFQOOWATQA-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-(thiophen-2-yl)ethanone is an organic compound featuring a thiophene ring substituted with an ethanone group and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone typically involves the following steps:

    Starting Materials: Thiophene-2-carbaldehyde and ethyl mercaptan.

    Reaction: The thiophene-2-carbaldehyde undergoes a nucleophilic addition with ethyl mercaptan in the presence of a base such as sodium hydroxide.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Ethylthio)-1-(thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylthio and ethanone groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiophene: Similar structure but lacks the ethylthio group.

    2-(Methylthio)-1-(thiophen-2-yl)ethanone: Similar but with a methylthio group instead of an ethylthio group.

    Thiophene-2-carbaldehyde: Precursor in the synthesis of 2-(Ethylthio)-1-(thiophen-2-yl)ethanone.

Uniqueness

This compound is unique due to the presence of both the ethylthio and ethanone groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-ethylsulfanyl-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS2/c1-2-10-6-7(9)8-4-3-5-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPCTFQOOWATQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656351
Record name 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41444-32-0
Record name 2-(Ethylsulfanyl)-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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